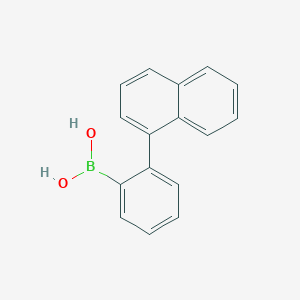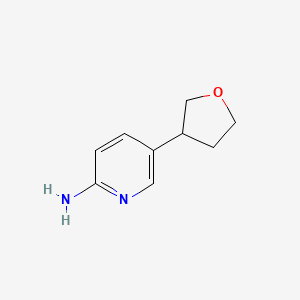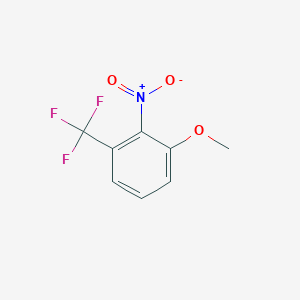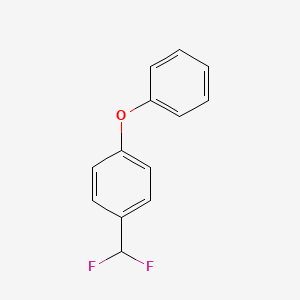![molecular formula C12H23N3O B11745874 4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol CAS No. 1856050-94-6](/img/structure/B11745874.png)
4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a 3-methyl-1-propyl group and a butan-1-ol moiety linked via an amino group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can be achieved through a multi-step process involving the formation of the pyrazole ring followed by subsequent functionalization. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with butan-1-amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized carbonyl compounds, reduced dihydropyrazole derivatives, and various substituted pyrazole derivatives.
Scientific Research Applications
4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Medicine: Pyrazole derivatives are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazol-5-ol
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-1-ol moiety linked via an amino group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .
Properties
CAS No. |
1856050-94-6 |
|---|---|
Molecular Formula |
C12H23N3O |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-[(5-methyl-2-propylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H23N3O/c1-3-7-15-12(9-11(2)14-15)10-13-6-4-5-8-16/h9,13,16H,3-8,10H2,1-2H3 |
InChI Key |
MCXBDCBKBYXJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745799.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745817.png)
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11745820.png)
![1-[6-(Trichlorosilyl)hexyl]-1H-pyrrole](/img/structure/B11745822.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11745827.png)
![5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11745829.png)


![(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid](/img/structure/B11745840.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11745841.png)

![1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745848.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745852.png)
